molecular formula C16H10Cl2N4O4S B3537902 4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide

4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide

Cat. No.: B3537902
M. Wt: 425.2 g/mol
InChI Key: SHAHGNFPYHXTOH-UHFFFAOYSA-N
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Description

4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and agricultural science. This compound features a benzamide core substituted with chloro, nitro, and thiadiazole groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Chlorophenoxy Methylation: The thiadiazole intermediate is then reacted with 4-chlorophenoxy methyl chloride in the presence of a base such as potassium carbonate to introduce the chlorophenoxy methyl group.

    Benzamide Formation: The final step involves the coupling of the substituted thiadiazole with 4-chloro-2-nitrobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.

Major Products

    Aminobenzamide: From the reduction of the nitro group.

    Substituted Thiadiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological targets.

Industry

In the agricultural industry, derivatives of this compound could be explored as pesticides or herbicides due to their potential to interfere with biological processes in pests or weeds.

Mechanism of Action

The mechanism by which 4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their function or altering cellular pathways. The nitro and thiadiazole groups could play crucial roles in binding to molecular targets, while the benzamide core might facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-benzamide: Lacks the nitro group, potentially altering its reactivity and biological activity.

    4-chloro-N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide: Substitution of the chloro group with a methoxy group could affect its electronic properties and interactions with biological targets.

Uniqueness

The presence of both chloro and nitro groups in 4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide makes it unique compared to its analogs. These groups can significantly influence its chemical reactivity and potential biological activities, offering a distinct profile for various applications.

Properties

IUPAC Name

4-chloro-N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4O4S/c17-9-1-4-11(5-2-9)26-8-14-20-21-16(27-14)19-15(23)12-6-3-10(18)7-13(12)22(24)25/h1-7H,8H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAHGNFPYHXTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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